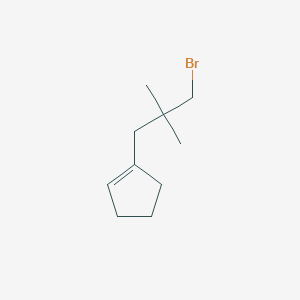![molecular formula C9H17NO2S B13198948 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Propane-2-sulfonyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a sulfonyl group and an azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a sulfonyl azide with a bicyclic alkene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactive nature of sulfonyl azides and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted azabicyclo compounds.
科学的研究の応用
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of a sulfonyl group.
2-Azabicyclo[4.1.0]heptane: Lacks the sulfonyl group but shares the azabicyclo structure.
Uniqueness
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a bicyclic structure and a sulfonyl group makes it a valuable scaffold for developing new chemical entities with diverse applications.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
7-propan-2-ylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13(11,12)10-8-5-3-4-6-9(8)10/h7-9H,3-6H2,1-2H3 |
InChIキー |
VPKGSEKYZGMXMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)N1C2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



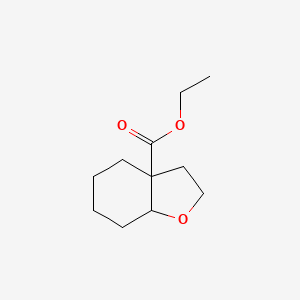
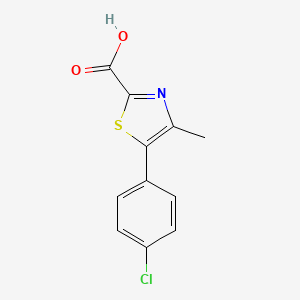
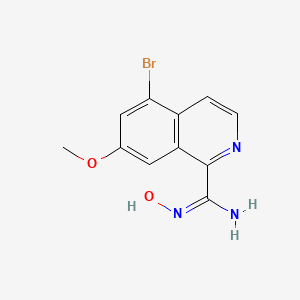


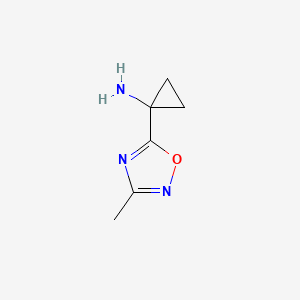
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
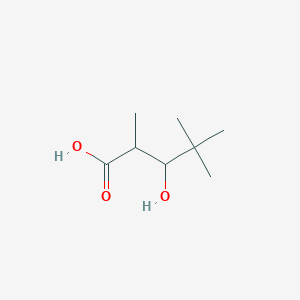
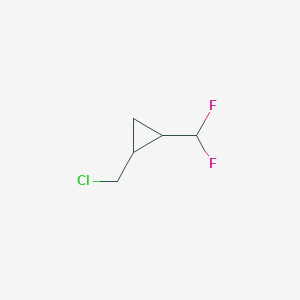

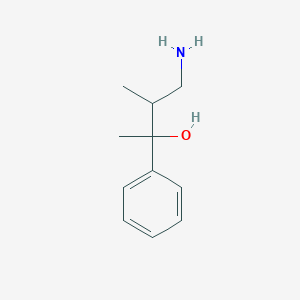
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
